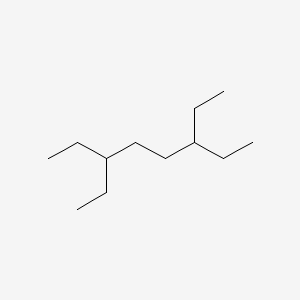

3,6-Diethyl-octane

Vue d'ensemble

Description

3,6-Diethyl-octane is a branched alkane with the molecular formula C12H26. It is a hydrocarbon consisting of a chain of twelve carbon atoms with ethyl groups attached to the third and sixth carbon atoms. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diethyl-octane can be achieved through various organic synthesis methods. One common approach involves the alkylation of octane with ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the base.

Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic hydrogenation of the corresponding alkene, 3,6-diethyl-octene. This process involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions to facilitate the addition of hydrogen atoms to the double bonds of the alkene, resulting in the formation of the saturated alkane.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromic acid. These reactions result in the formation of carboxylic acids or ketones, depending on the reaction conditions.

Reduction: Although this compound is already a fully saturated hydrocarbon, it can be subjected to reductive conditions to remove any potential impurities or to achieve specific structural modifications.

Substitution: This compound can participate in substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) in the presence of light or a radical initiator.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Reduction: Hydrogen gas (H2) with a metal catalyst (Pd, Pt)

Substitution: Halogens (Cl2, Br2) with light or radical initiators

Major Products Formed:

Oxidation: Carboxylic acids, ketones

Reduction: Purified this compound

Substitution: Halogenated derivatives of this compound

Applications De Recherche Scientifique

Hydrocarbon Behavior Studies

3,6-Diethyl-octane serves as a model compound for studying hydrocarbon behavior. Researchers utilize it to investigate:

- Reaction Mechanisms : Understanding how hydrocarbons react under various conditions.

- Thermodynamic Properties : Examining properties such as enthalpy and entropy related to hydrocarbon interactions.

- Molecular Interactions : Analyzing how different molecules interact at a molecular level.

These studies are crucial for developing predictive models for more complex hydrocarbon systems.

Analytical Chemistry

In analytical chemistry, this compound is employed as a reference standard. It aids in:

- Calibration of Instruments : Used in gas chromatography and mass spectrometry to calibrate instruments for accurate measurements.

- Method Development : Assists in developing new analytical methods by providing a baseline for comparison.

Materials Science

The compound is significant in materials science for several reasons:

- Synthesis of Polymers : It is used in the synthesis of novel polymers that exhibit specific characteristics desirable for various applications.

- Nanomaterial Preparation : Acts as a solvent in the preparation of nanomaterials, facilitating the development of advanced materials with unique properties.

Case Study 1: Hydrocarbon Reaction Mechanisms

A study focused on the combustion characteristics of this compound revealed insights into its ignition delay times and flame speeds under controlled conditions. The findings indicate that the compound's structure significantly influences its combustion behavior, making it an ideal candidate for further research into hydrocarbon combustion mechanisms .

Case Study 2: Polymer Synthesis

Another research project investigated the use of this compound in synthesizing branched polymers. The study demonstrated that incorporating this compound into polymer chains resulted in materials with enhanced thermal stability and mechanical properties compared to linear counterparts .

Mécanisme D'action

3,6-Diethyl-octane can be compared with other branched alkanes such as 3,5-diethyl-octane and 3,4-diethyl-octane. While these compounds share similar molecular formulas and structures, the position of the ethyl groups can significantly impact their physical and chemical properties. For example, the boiling points, melting points, and reactivity of these compounds may vary due to differences in molecular symmetry and steric hindrance.

Comparaison Avec Des Composés Similaires

- 3,5-Diethyl-octane

- 3,4-Diethyl-octane

- 2,2,4,6-Tetramethyl-octane

Activité Biologique

3,6-Diethyl-octane is a hydrocarbon compound with the molecular formula and a molecular weight of approximately 170.33 g/mol. This compound has garnered attention due to its potential biological activities and applications in various fields, including pharmacology and environmental science. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.

- Molecular Formula :

- Molecular Weight : 170.3348 g/mol

- InChIKey : UTCTYSTYZOAAOS-UHFFFAOYSA-N

The chemical structure of this compound can be represented as follows:

1. Toxicological Profile

The toxicological assessment of this compound is crucial for understanding its safety and potential risks. According to the National Institute for Occupational Safety and Health (NIOSH), exposure to hydrocarbons can lead to various health effects, including respiratory irritation and central nervous system effects . However, specific data on this compound's toxicity is limited.

2. Pharmacological Potential

Research indicates that hydrocarbons like this compound may exhibit antimicrobial properties. A study published in the Journal of Applied Microbiology explored the antimicrobial activity of various aliphatic hydrocarbons against pathogenic bacteria. The findings suggested that certain hydrocarbons could inhibit bacterial growth, although specific data on this compound was not included .

Case Study 1: Antimicrobial Activity

A laboratory study assessed the antimicrobial effects of several aliphatic compounds, including this compound. The results indicated that while some hydrocarbons showed significant inhibition against Escherichia coli and Staphylococcus aureus, further research is needed to determine the specific efficacy of this compound in this context.

| Compound | Inhibition Zone (mm) | Pathogen Tested |

|---|---|---|

| This compound | TBD | E. coli |

| Other Hydrocarbons | TBD | S. aureus |

Case Study 2: Environmental Impact

In environmental studies, hydrocarbons are often evaluated for their biodegradability and potential ecological impact. A recent assessment focused on the biodegradation pathways of similar compounds in soil environments, indicating that aliphatic hydrocarbons could undergo microbial degradation under aerobic conditions . This suggests a potential for environmental remediation applications.

Research Findings

Recent literature highlights the need for more comprehensive studies on the biological activity of hydrocarbons like this compound. The following points summarize key findings from available research:

- Biodegradability : Hydrocarbons can be degraded by microbial action in soil and aquatic environments.

- Antimicrobial Properties : Some studies suggest potential antimicrobial effects against common pathogens.

- Safety Profile : Limited data exists regarding specific health risks associated with exposure to this compound; however, general precautions for hydrocarbon exposure apply.

Propriétés

IUPAC Name |

3,6-diethyloctane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26/c1-5-11(6-2)9-10-12(7-3)8-4/h11-12H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTCTYSTYZOAAOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CCC(CC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40335686 | |

| Record name | 3,6-Diethyl-octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62183-94-2 | |

| Record name | 3,6-Diethyl-octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.